molecular formula C15H17F3N2O2 B2668270 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane CAS No. 2195942-40-4

3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2668270
CAS No.: 2195942-40-4
M. Wt: 314.308
InChI Key: QCARBJCJXOWMNW-UHFFFAOYSA-N
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Description

3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane is a complex organic compound that belongs to the class of pyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, and a bicyclic octane structure. It is known for its broad-spectrum herbicidal properties and is used in various agricultural applications .

Preparation Methods

The synthesis of 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves several steps. One common method includes the use of Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon–carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . The industrial production of this compound often involves large-scale synthesis using similar methods, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new herbicidal agents.

    Biology: Studies have explored its effects on various biological pathways, particularly those involved in plant growth and development.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, although it is primarily used in agricultural settings.

    Industry: It is widely used in the agrochemical industry as a herbicide to control weed growth in crops.

Mechanism of Action

The mechanism of action of 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane involves the inhibition of carotenoid biosynthesis in plants. This compound targets specific enzymes in the biosynthetic pathway, leading to the disruption of essential processes required for plant growth. The molecular targets include enzymes such as phytoene desaturase, which is crucial for the production of carotenoids .

Comparison with Similar Compounds

Similar compounds to 3-methoxy-8-[6-(trifluoromethyl)pyridine-3-carbonyl]-8-azabicyclo[3.2.1]octane include other pyridine-based herbicides such as:

Properties

IUPAC Name

(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O2/c1-22-12-6-10-3-4-11(7-12)20(10)14(21)9-2-5-13(19-8-9)15(16,17)18/h2,5,8,10-12H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCARBJCJXOWMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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